Cas no 2639404-15-0 (tert-butyl 3,4'-bipiperidine-2'-carboxylate)

tert-butyl 3,4'-bipiperidine-2'-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl [3,4'-bipiperidine]-2'-carboxylate
- EN300-27783058
- 2639404-15-0
- tert-butyl 3,4'-bipiperidine-2'-carboxylate
-
- Inchi: 1S/C15H28N2O2/c1-15(2,3)19-14(18)13-9-11(6-8-17-13)12-5-4-7-16-10-12/h11-13,16-17H,4-10H2,1-3H3
- InChI Key: MHYGLPVXGPLISJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1CC(CCN1)C1CNCCC1)=O
Computed Properties
- Exact Mass: 268.215078140g/mol
- Monoisotopic Mass: 268.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 50.4Ų
tert-butyl 3,4'-bipiperidine-2'-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783058-0.05g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 0.05g |
$1261.0 | 2025-03-19 | |
Enamine | EN300-27783058-1.0g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-27783058-5.0g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 | |
Enamine | EN300-27783058-0.1g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 0.1g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-27783058-0.5g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 0.5g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-27783058-1g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 1g |
$1500.0 | 2023-09-09 | ||
Enamine | EN300-27783058-10g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 10g |
$6450.0 | 2023-09-09 | ||
Enamine | EN300-27783058-0.25g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 0.25g |
$1381.0 | 2025-03-19 | |
Enamine | EN300-27783058-2.5g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
Enamine | EN300-27783058-10.0g |
tert-butyl [3,4'-bipiperidine]-2'-carboxylate |
2639404-15-0 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 |
tert-butyl 3,4'-bipiperidine-2'-carboxylate Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
Additional information on tert-butyl 3,4'-bipiperidine-2'-carboxylate
Introduction to Tert-butyl 3,4'-bipiperidine-2'-carboxylate (CAS No. 2639404-15-0)
Tert-butyl 3,4'-bipiperidine-2'-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2639404-15-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the bipiperidine class, a structural motif widely recognized for its utility in drug design due to its ability to form stable interactions with biological targets. The presence of a tert-butyl group at the molecular chain enhances its pharmacokinetic properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The bipiperidine-2'-carboxylate moiety is particularly noteworthy as it introduces both rigidity and functional versatility to the molecular framework. This structural feature allows for precise tuning of binding affinities and selectivity, which are critical parameters in the development of novel therapeutic agents. Recent advancements in computational chemistry have demonstrated that modifications in this region can significantly influence the compound's interaction with biological receptors, paving the way for more effective drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule modulators targeting neurological disorders. The bipiperidine scaffold has been extensively studied for its potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Tert-butyl 3,4'-bipiperidine-2'-carboxylate stands out as a promising candidate due to its unique structural features that can be leveraged to enhance receptor binding while minimizing off-target effects.
One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have utilized derivatives of tert-butyl 3,4'-bipiperidine-2'-carboxylate to develop novel inhibitors and activators for various enzymes and receptors implicated in metabolic and cardiovascular diseases. The tert-butyl group, in particular, contributes to steric hindrance, which can be strategically employed to improve binding affinity and reduce metabolic degradation.
The pharmaceutical industry has increasingly adopted structure-based drug design approaches, where detailed knowledge of molecular interactions is paramount. Tert-butyl 3,4'-bipiperidine-2'-carboxylate serves as an excellent starting point for such endeavors due to its well-defined three-dimensional structure and functional groups that can be readily modified. High-throughput screening (HTS) campaigns have identified several derivatives of this compound that exhibit potent activity against disease-relevant targets.
Moreover, the carboxylate group in tert-butyl 3,4'-bipiperidine-2'-carboxylate provides a site for further functionalization, enabling chemists to explore diverse chemical space. This flexibility has been exploited in the development of prodrugs and targeted delivery systems, where the carboxylate moiety can be used to enhance solubility or facilitate cellular uptake. Such innovations are crucial for improving drug bioavailability and therapeutic efficacy.
Recent studies have also highlighted the potential of tert-butyl 3,4'-bipiperidine-2'-carboxylate in addressing emerging therapeutic challenges. For instance, researchers have explored its utility in designing molecules that can modulate protein-protein interactions (PPIs), a key mechanism underlying many pathological processes. By leveraging the bipiperidine scaffold's ability to engage with hydrophobic pockets on protein surfaces, this compound has been shown to disrupt aberrant signaling pathways involved in inflammation and cancer.
The synthesis of tert-butyl 3,4'-bipiperidine-2'-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the bipiperidine core with high fidelity.
In conclusion,Tert-butyl 3,4'-bipiperidine-2'-carboxylate (CAS No. 2639404-15-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional versatility make it an invaluable tool for drug discovery efforts targeting neurological disorders, metabolic diseases, and cancer. As research continues to uncover new applications for this compound and its derivatives,tert-butyl 3,4'-bipiperidine-2'-carboxylate is poised to play an increasingly important role in shaping the future of medicinal chemistry.
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